

# Flowability and compressibility improvement of amlodipine mesylate powder

Author: BenchChem Technical Support Team. Date: December 2025



## Technical Support Center: Amlodipine Mesylate Powder

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the flowability and compressibility of **amlodipine mesylate** powder.

**Amlodipine mesylate**, like many active pharmaceutical ingredients (APIs), can exhibit poor powder properties, leading to challenges in formulation development and manufacturing, such as weight and content uniformity issues, reduced tablet hardness, and processing inefficiencies. This guide offers insights into common problems and solutions, supported by experimental data and protocols.

Note on Data:Direct comparative data for **amlodipine mesylate** is limited in publicly available literature. The following data is primarily based on studies involving amlodipine besylate, a closely related salt. The principles and observed improvements in flowability and compressibility are expected to be analogous for **amlodipine mesylate**.

### **Data Presentation**

The following tables summarize quantitative data from various studies, demonstrating the impact of different formulation strategies on the flowability and compressibility of amlodipine powder.



Table 1: Improvement of Amlodipine Besylate Powder Flowability Using Co-processed Superdisintegrants

Formulation	Compositio n	Angle of Repose (°)	Carr's Index (%)	Hausner's Ratio	Flow Character
Physical Mixture	Crospovidone + Sodium Starch Glycolate (1:1)	> 30	> 15	> 1.19	Fair to Poor
Co- processed (CP1)	Crospovidone + Sodium Starch Glycolate (1:1)	< 30	13.14	1.15	Good
Co- processed (CP2)	Crospovidone + Sodium Starch Glycolate (1:2)	< 30	14.28	1.16	Good
Co- processed (CP3)	Crospovidone + Sodium Starch Glycolate (1:3)	< 30	14.63	1.17	Good
Co- processed (CP4)	Crospovidone + Sodium Starch Glycolate (2:1)	< 30	13.79	1.16	Good

• To cite this document: BenchChem. [Flowability and compressibility improvement of amlodipine mesylate powder]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1667249#flowability-and-compressibility-improvement-of-amlodipine-mesylate-powder]

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